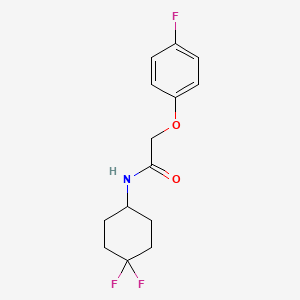

N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide

Description

N-(4,4-Difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by two key structural motifs:

- A 4,4-difluorocyclohexyl group attached to the acetamide nitrogen, imparting conformational rigidity and enhanced lipophilicity.

- A 4-fluorophenoxy group at the α-position of the acetamide, contributing electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-10-1-3-12(4-2-10)20-9-13(19)18-11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTRJRJJNPSVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

Formation of the Difluorocyclohexyl Intermediate:

Coupling with Fluorophenoxy Acetate: The difluorocyclohexyl intermediate is then reacted with a fluorophenoxy acetate under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Backbone

Oxygen vs. Sulfur Linkages

Analysis :

- Oxygen-containing analogs (e.g., phenoxy) favor stronger hydrogen bonding, improving target binding affinity.

- Sulfur-containing analogs (e.g., thioquinazolinone) exhibit greater metabolic stability due to reduced oxidative degradation .

Fluorine vs. Chlorine Substitutions

Analysis :

Cyclohexyl Group Modifications

Analysis :

Heterocyclic Core Variations

Analysis :

- Thiazole and quinazolinone cores are associated with enzyme inhibition (e.g., NADH dehydrogenase in M. tuberculosis ).

- The target compound’s phenoxy group may lack direct heterocyclic activity but offers synthetic simplicity.

Key Research Findings and Implications

Fluorine Positioning: 4,4-Difluorocyclohexyl groups optimize conformational stability without excessive hydrophobicity. 4-Fluorophenoxy balances electron withdrawal and metabolic resistance .

Biological Activity: Thioquinazolinone analogs demonstrate potent inhibition of M. tuberculosis NDh-2 enzyme (IC₅₀ < 1 µM) . Phenoxy analogs may require functionalization (e.g., heterocycles) to enhance target engagement.

Toxicity Considerations: Chlorinated analogs (e.g., 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide) show higher cytotoxicity in vitro .

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(4-fluorophenoxy)acetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings that highlight its significance.

The synthesis of this compound typically involves several key steps:

- Formation of the Difluorocyclohexyl Intermediate : The cyclohexyl ring is fluorinated to introduce the 4,4-difluoro substituents.

- Coupling with Fluorophenoxy Acetate : The difluorocyclohexyl intermediate is then reacted with a fluorophenoxy acetate under basic conditions to yield the final acetamide product.

This compound has a molecular formula of C14H16F3NO and a molecular weight of 287.28 g/mol .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets, potentially leading to modulation of various biological pathways .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts. For example, compounds with similar structures have shown inhibitory effects on proteases involved in viral replication .

2. Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity. This is particularly relevant in the context of recent developments in treating viral infections, where compounds targeting viral proteases have been highlighted for their efficacy .

3. Anti-inflammatory Effects

The compound is also being investigated for potential anti-inflammatory properties. Similar compounds in its class have demonstrated effectiveness in reducing inflammation through modulation of cytokine release and other inflammatory markers .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated inhibition of specific proteases with IC50 values indicating significant potency. |

| Study 2 | Antiviral Activity | Showed promising results against viral replication in vitro with EC50 values comparable to established antiviral agents. |

| Study 3 | Anti-inflammatory Effects | Indicated reduction in pro-inflammatory cytokines in cellular models, suggesting therapeutic potential in inflammatory diseases. |

Case Studies

Case Study 1: Antiviral Efficacy

In vitro studies were conducted using VeroE6 cells infected with SARS-CoV-2. The compound exhibited an EC50 value of approximately 0.9 μM, demonstrating significant antiviral activity while maintaining low cytotoxicity levels .

Case Study 2: Anti-inflammatory Response

A study evaluating the anti-inflammatory effects on macrophage cells revealed that treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by up to 50%, indicating its potential utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.